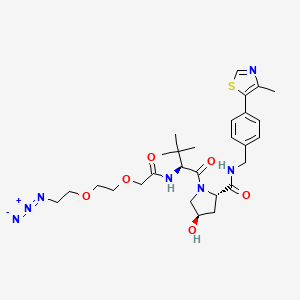

E3 ligase Ligand-Linker Conjugates 13

描述

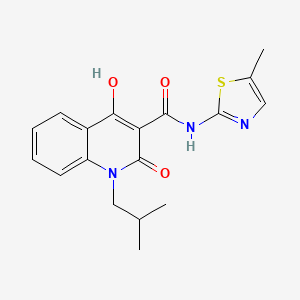

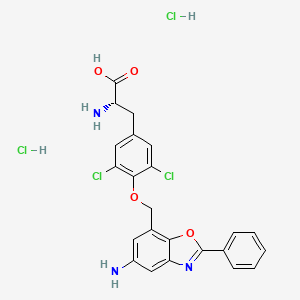

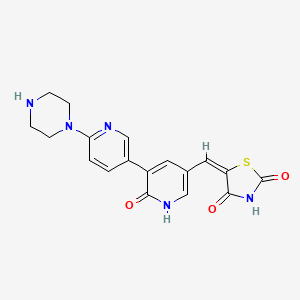

E3 Ligase Ligand-Linker Conjugate 13 is a conjugate of E3 ligase ligand and linker, consisting of Thalidomide and the corresponding Linker . It can serve as a Cereblon ligand to recruit CRBN protein and serve as a key intermediate for the synthesis of complete PROTAC molecules .

Synthesis Analysis

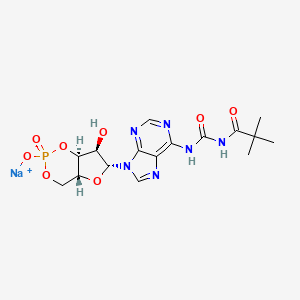

E3 ubiquitin ligases are a large family of enzymes that join in a three-enzyme ubiquitination cascade together with ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 . They play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates .Molecular Structure Analysis

E3 ligases can selectively attach ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates . The structure of E3 ligase Ligand-Linker Conjugates 13 includes Thalidomide and a corresponding linker .Chemical Reactions Analysis

E3 ligases are part of the UPS (Ubiquitin Proteasome System), a cascade reaction that is an important way for short-lived, misfolded, and damaged proteins degradation . E3 ligases regulate the last step of the enzymatic cascade, which also consists of ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s) .Physical And Chemical Properties Analysis

The molecular weight of E3 Ligase Ligand-Linker Conjugate 13 is 554.63 . It consists of Thalidomide (HY-14658) and the corresponding Linker .科学研究应用

Role in Ubiquitination Process : E3 ligases, including RING domain E3 ubiquitin ligases, play a crucial role in the ubiquitination process. They determine the specificity of ubiquitination by recognizing target substrates and mediating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the substrate. This process can lead to different outcomes, ranging from proteasome-dependent proteolysis to modulation of protein function and localization (Deshaies & Joazeiro, 2009).

Mechanisms of E3 Ligases : The mechanisms of E3 ligases, including HECT and RING finger domains, are central to their function. These mechanisms are critical for understanding the molecular basis of E3 specificity and the catalytic processes involved in ubiquitination. Recent findings have shed light on these aspects, but there are still unanswered questions about the molecular mechanisms of catalysis by E3s (Pickart, 2001).

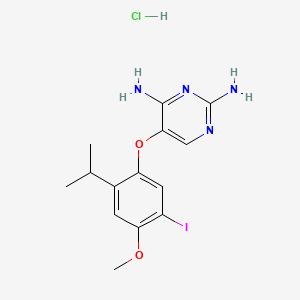

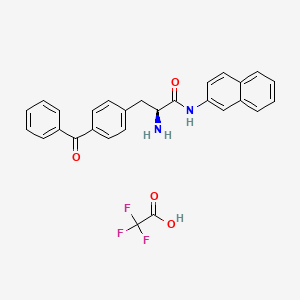

Application in PROTACs Development : E3 ligase ligands are integral to the development of Proteolysis-Targeting Chimeras (PROTACs). These bifunctional molecules show significant potential as therapeutic agents, leading to the ubiquitination and proteasomal degradation of target proteins. The synthesis of E3 ligase ligands and their incorporation into PROTACs are crucial for advancing this field of research (Bricelj et al., 2021).

Structural Insights and Activity Profiling : Structural studies of E3 ligases, such as the c-Cbl-UbcH7 complex and E6AP-UbcH7 complex, provide insights into the recognition of ubiquitin-conjugating enzymes and the transfer of ubiquitin to substrates. Understanding these interactions is vital for unraveling the ubiquitination process at a molecular level (Zheng et al., 2000; Huang et al., 1999).

Regulation and Function in Cellular Processes : E3 ubiquitin ligases are involved in regulating various cellular processes. They mediate protein ubiquitination and degradation, affecting apoptosis, cell division, and immune responses. The intricate regulation of E3s ensures accurate substrate ubiquitination, highlighting their significance in cellular biology (Zheng & Shabek, 2017).

Substrate Recognition and Ubiquitin Chain Synthesis : Different E3 ligases employ distinct mechanisms for polyubiquitin chain synthesis. The specific interaction between an E3 ligase and its substrates determines the type of ubiquitin chain formed, which in turn influences the fate of the substrate protein (Wang & Pickart, 2005).

Role in Innate Immunity : E3 ligases like RIPLET play a role in innate immunity. They function through ubiquitin-dependent and -independent mechanisms, highlighting the complexity of E3 ligase activities in biological systems (Cadena et al., 2018).

安全和危害

未来方向

The field of E3 ligases has grown substantially, mainly due to the advancements in the discovery of non-peptidic E3 ligase ligands . The pool of over 600 human E3 ligases is full of untapped potential, which is why expanding the artillery of E3 ligands could contribute to broadening the scope of targeted protein degradation .

属性

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39N7O6S/c1-18-24(42-17-31-18)20-7-5-19(6-8-20)14-30-26(38)22-13-21(36)15-35(22)27(39)25(28(2,3)4)33-23(37)16-41-12-11-40-10-9-32-34-29/h5-8,17,21-22,25,36H,9-16H2,1-4H3,(H,30,38)(H,33,37)/t21-,22+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDSUWMZOAFJCPF-OTNCWRBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39N7O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-1-((S)-2-(2-(2-(2-azidoethoxy)ethoxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

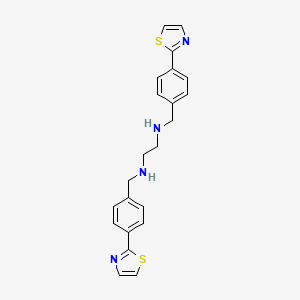

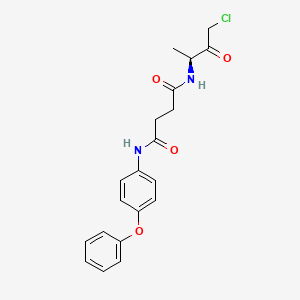

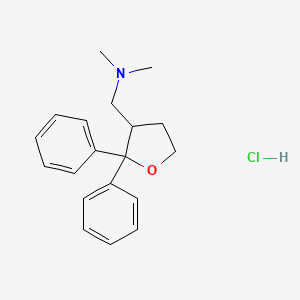

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[4-[2,5-Dimethoxy-4-(4-nitrophenylazo)phenylazo]phenyl](methyl)amino]butyric acid](/img/structure/B560508.png)

![N-[2-morpholin-4-yl-5-[3-(morpholin-4-ylmethyl)phenyl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B560531.png)